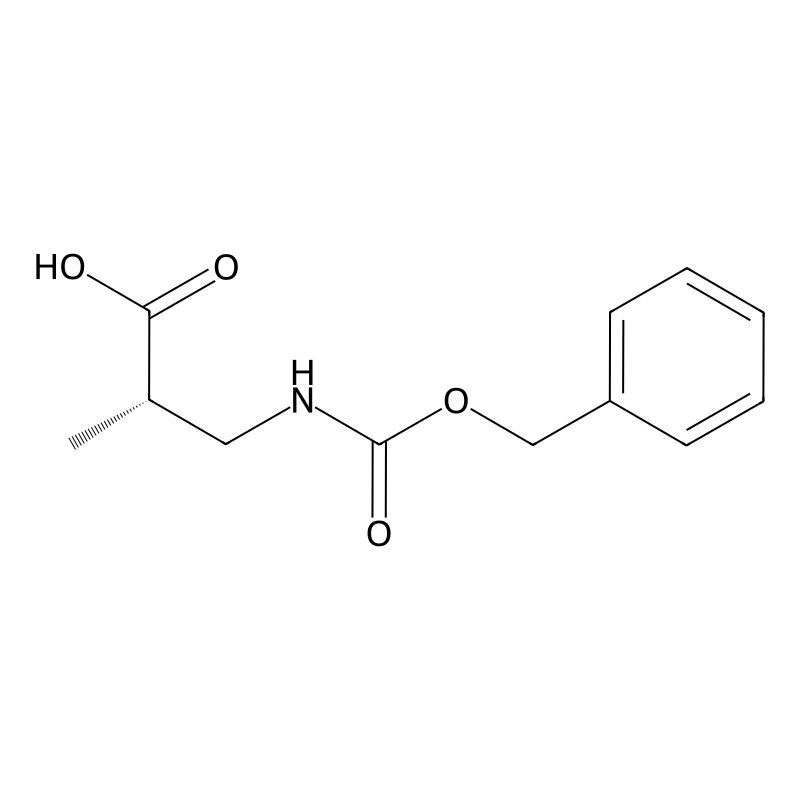

Boc-D-Tyr(Bzl)-Oh

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

N-Boc-O-benzyl-D-tyrosine is a valuable precursor for the synthesis of peptides containing D-tyrosine, a non-natural amino acid with unique properties. The "Boc" and "benzyl" groups attached to the molecule serve as protecting groups, allowing for selective modification and coupling with other amino acids during peptide chain assembly. This process utilizes a specific chemical reaction called solid-phase peptide synthesis (SPPS) .

Development of Drug Candidates:

Peptides containing D-tyrosine have the potential to act as therapeutic agents due to their ability to interact with specific biological targets. By incorporating N-Boc-O-benzyl-D-tyrosine into peptide sequences, researchers can design and synthesize novel drug candidates for various diseases, including cancer, neurodegenerative disorders, and infectious diseases .

Studies on Protein-Protein Interactions:

Peptides containing D-tyrosine can be used as probes to investigate protein-protein interactions, which are crucial for various cellular processes. These D-tyrosine-containing peptides can be designed to mimic specific binding motifs found in natural proteins, allowing researchers to study the interactions between proteins involved in various biological pathways .

Development of Biomaterials:

N-Boc-O-benzyl-D-tyrosine can be incorporated into the design of biomaterials such as hydrogels and scaffolds, which are used in tissue engineering and regenerative medicine. The presence of D-tyrosine can influence the properties of these materials, such as their biocompatibility and cell adhesion, making them potentially useful for applications like wound healing and drug delivery .

Boc-D-Tyrosine (Benzyl) Alcohol, commonly referred to as Boc-D-Tyr(Bzl)-OH, is a synthetic derivative of the amino acid tyrosine. This compound features a tert-butyloxycarbonyl (Boc) group protecting the amino group and a benzyl (Bzl) group protecting the hydroxyl group on the aromatic ring. The structural formula is represented as C21H25NO5, with a molecular weight of 371.43 g/mol. The compound is primarily utilized in peptide synthesis due to its ability to prevent unwanted side reactions during the formation of peptide bonds .

For example, D-peptides may be more resistant to degradation by enzymes due to their altered conformation compared to natural L-peptides.

While detailed safety data for Boc-O-benzyl-D-tyrosine is limited, some general precautions are recommended when handling this compound:

- Wear gloves and protective clothing to avoid skin contact.

- Use in a well-ventilated fume hood.

- Avoid inhalation and ingestion.

- Dispose of waste according to local regulations.

- Deprotection Reactions: The Boc and Bzl groups can be removed under specific acidic or reductive conditions, yielding free tyrosine derivatives.

- Substitution Reactions: The nitro group on the aromatic ring can be substituted with various functional groups.

- Reduction Reactions: Nitro groups can be reduced to amino groups using reagents such as hydrogen gas with a catalyst or metal hydrides .

Common Reagents and Conditions- Deprotection: Typically involves trifluoroacetic acid for Boc removal and hydrogenation (e.g., palladium on carbon) for Bzl removal.

- Reduction: Commonly performed using hydrogen gas or metal hydrides.

While specific biological activities of Boc-D-Tyr(Bzl)-OH are not extensively documented, its role in peptide synthesis implies potential bioactivity through the peptides it helps produce. Peptides synthesized with this compound can exhibit various biological functions, including enzyme inhibition, receptor binding, and modulation of cellular processes .

The synthesis of Boc-D-Tyr(Bzl)-OH generally involves several steps:

- Protection of the Amino Group: D-Tyrosine is reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine to introduce the Boc group.

- Protection of the Hydroxyl Group: The Boc-protected tyrosine is then treated with benzyl bromide in a basic medium to attach the benzyl group.

- Nitration of the Aromatic Ring: The benzyl-protected tyrosine undergoes nitration using nitric acid or a mixture of nitric and sulfuric acids to introduce any additional functional groups .

Boc-D-Tyr(Bzl)-OH has several key applications:

- Peptide Synthesis: It serves as a protected amino acid in stepwise peptide synthesis, allowing for controlled reactions.

- Bioconjugation: The compound can facilitate the introduction of specific functional groups into peptides for further studies.

- Drug Development: Modified peptides containing Boc-D-Tyr(Bzl)-OH are explored for therapeutic applications and drug screening .

Interaction studies involving Boc-D-Tyr(Bzl)-OH primarily focus on its role in peptide interactions. By modifying peptides with this compound, researchers can explore binding affinities and biological activities related to various receptors and enzymes. This approach aids in understanding how structural modifications influence function .

Similar Compounds- Boc-D-Tyrosine (Benzyl): Lacks additional functional groups but is used similarly in peptide synthesis.

- Boc-L-Tyrosine (Benzyl): The L-isomer variant, differing in stereochemistry but serving similar applications.

- Boc-D-Tyrosine (3-Nitro Benzyl): Contains a nitro group on the aromatic ring, enabling further chemical modifications.

Uniqueness

Boc-D-Tyr(Bzl)-OH stands out due to its specific combination of protective groups and functional modifications. The presence of both the tert-butyloxycarbonyl and benzyl groups allows for versatile synthetic pathways while maintaining stability during peptide synthesis. Its unique structural properties facilitate diverse applications in biochemical research compared to similar compounds .

Multi-Step Organic Synthesis Protocols

The synthesis of N-tert-butoxycarbonyl-D-tyrosine benzyl ester represents a sophisticated multi-step organic transformation that requires precise control of reaction conditions and protecting group strategies [1]. This compound, with the molecular formula C21H25NO5 and molecular weight of 371.43 grams per mole, serves as a crucial building block in peptide synthesis and pharmaceutical applications [1] . The multi-step synthesis approach ensures high selectivity and minimizes unwanted side reactions that could compromise the integrity of the chiral center and functional groups [3].

The overall synthetic strategy involves sequential protection of the amino acid functional groups, beginning with the installation of the tert-butoxycarbonyl protecting group on the amino functionality, followed by benzylation of the phenolic hydroxyl group [4] [5]. This methodical approach allows for controlled reactivity and facilitates purification processes at each synthetic stage [6]. The reaction yields typically range from 70-95% for individual steps, with overall yields of 33-46% for complete synthetic sequences [3] [6].

Benzylation Strategies for Tyrosine Side-Chain Protection

The benzylation of the tyrosine phenolic hydroxyl group represents a critical step in the synthetic sequence, requiring careful selection of reaction conditions to achieve optimal selectivity and yield [7] [8]. The most effective benzylation strategies employ benzyl bromide as the alkylating agent in the presence of strong bases such as sodium hydride or potassium carbonate [9] [10]. The reaction typically proceeds through a nucleophilic substitution mechanism where the deprotonated phenolic oxygen attacks the electrophilic benzyl carbon [11].

The benzylation reaction is commonly performed in aprotic solvents such as tetrahydrofuran or dimethylformamide at temperatures ranging from 0°C to room temperature [12] [13]. Under these conditions, the reaction generally requires 4-12 hours for completion, with yields typically ranging from 70-85% [6]. The use of phase-transfer catalysts or solid-liquid phase conditions can enhance reaction efficiency and reduce reaction times [53].

Several alternative benzylation methodologies have been developed to improve selectivity and functional group tolerance [13]. The Mitsunobu reaction represents an important alternative approach, utilizing triphenylphosphine and azodicarboxylic acid derivatives to facilitate benzyl ether formation under mild conditions [11]. This method is particularly valuable when dealing with sensitive substrates or when selective benzylation is required in the presence of other nucleophilic functionalities [11] [12].

The benzyl protecting group offers several advantages over alternative phenolic protecting groups, including stability under basic conditions, resistance to nucleophilic attack, and facile removal under reductive conditions [8] [55]. The benzyl ether linkage remains intact during subsequent synthetic transformations, including amide bond formation and acidic deprotection of the tert-butoxycarbonyl group [13] [55].

Boc-Amino Group Installation Techniques

The installation of the tert-butoxycarbonyl protecting group on the amino functionality of D-tyrosine represents a fundamental transformation in amino acid chemistry [14] [15]. This protection strategy employs di-tert-butyl dicarbonate as the electrophilic reagent, which reacts with the nucleophilic amino group to form a stable carbamate linkage [16] [17]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group attacks one of the carbonyl carbons of di-tert-butyl dicarbonate, resulting in the expulsion of tert-butyl carbonate as a leaving group [19] [21].

The tert-butoxycarbonyl protection reaction can be performed under various conditions, ranging from aqueous biphasic systems to anhydrous organic solvents [14] [17]. In aqueous conditions, the reaction typically employs sodium hydroxide or sodium bicarbonate as the base, with reaction times of 2-8 hours at room temperature to 40°C [17] [18]. The aqueous approach offers the advantage of direct processing of amino acid starting materials without prior purification [14].

For anhydrous conditions, the reaction is commonly performed in solvents such as tetrahydrofuran, acetonitrile, or dichloromethane using organic bases like triethylamine or 4-dimethylaminopyridine [16] [17]. These conditions typically provide higher yields and reduced reaction times, particularly when dealing with sensitive substrates [19]. The molar ratio of di-tert-butyl dicarbonate to amino acid is generally maintained at 2-3 equivalents to ensure complete conversion [17].

The tert-butoxycarbonyl group offers exceptional stability under basic and nucleophilic conditions while remaining readily removable under acidic conditions [14] [15]. This orthogonality with other protecting groups makes it an ideal choice for complex multi-step syntheses [16]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to generate a tert-butyl cation, which subsequently eliminates to form isobutene and carbon dioxide [19] [21].

Advanced Characterization Techniques

High-Resolution Mass Spectrometric Verification

High-resolution mass spectrometry represents the gold standard for molecular characterization and structural verification of N-tert-butoxycarbonyl-D-tyrosine benzyl ester [22] [24]. The compound exhibits characteristic fragmentation patterns that provide definitive structural information and enable unambiguous identification [28]. The molecular ion peak appears at m/z 371.2, corresponding to the expected molecular weight of the intact compound [1].

The protonated molecular ion [M + H]+ appears as the most abundant species at m/z 372.2, serving as the base peak in positive ion electrospray ionization conditions [22] [26]. Additional adduct ions include the sodium adduct [M + Na]+ at m/z 394.2, which typically exhibits 45-60% relative intensity compared to the protonated molecular ion [26]. These adduct patterns are characteristic of compounds containing multiple oxygen atoms that can coordinate with metal cations [28].

| Ion Type | m/z Value | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [M + H]⁺ | 372.2 | 100 | Protonated molecular ion |

| [M + Na]⁺ | 394.2 | 45-60 | Sodium adduct |

| [M - Boc + H]⁺ | 272.1 | 80-95 | Boc deprotection fragment |

| [M - C₄H₈]⁺ | 316.2 | 30-50 | Isobutylene loss from Boc |

| Molecular Ion Peak | 371.2 | 15-25 | Parent compound |

The fragmentation behavior of N-tert-butoxycarbonyl-D-tyrosine benzyl ester follows predictable patterns based on the stability of the protecting groups and the amino acid backbone [26] [28]. The most significant fragmentation pathway involves the loss of the tert-butoxycarbonyl group, generating the fragment ion [M - Boc + H]+ at m/z 272.1 [26]. This fragmentation occurs through the characteristic mechanism of carbamate cleavage, involving protonation at the carbonyl oxygen followed by elimination of carbon dioxide and isobutene [29].

Secondary fragmentation pathways include the direct loss of isobutene (C₄H₈) from the molecular ion, producing the fragment at m/z 316.2 [26]. This fragmentation pattern is diagnostic for tert-butoxycarbonyl-protected compounds and provides valuable structural confirmation [29]. Additional minor fragments may arise from cleavage of the benzyl ether linkage and fragmentation of the aromatic ring system [28].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ³¹P)

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N-tert-butoxycarbonyl-D-tyrosine benzyl ester through analysis of ¹H, ¹³C, and ³¹P nuclei [30] [31]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous structural assignment and stereochemical determination [32] [33]. The aromatic protons of both the tyrosine phenyl ring and the benzyl protecting group appear in the region of 6.5-7.5 parts per million, with distinct coupling patterns that reflect the substitution patterns [6] [34].

The tert-butoxycarbonyl methyl protons generate a characteristic singlet at 1.4-1.5 parts per million, integrating for nine protons [6] [34]. This signal serves as a diagnostic marker for the presence of the protecting group and its integrity throughout synthetic transformations [16]. The benzyl methylene protons appear as a singlet at 5.0-5.2 parts per million, integrating for two protons [6] [12].

| Nucleus | Chemical Shift Range (ppm) | Key Diagnostic Signals | Multiplicity/Coupling |

|---|---|---|---|

| ¹H NMR | 0.5-9.0 | Aromatic protons (6.5-7.5), Boc CH₃ (1.4-1.5), Benzyl CH₂ (5.0-5.2) | Doublets for aromatic protons, singlets for protecting groups |

| ¹³C NMR | 10-180 | Carbonyl carbons (155-175), Aromatic carbons (120-140), Boc quaternary carbon (80-85) | Quaternary and CH carbons distinguished by DEPT |

| ³¹P NMR | -50 to +200 | Used for chiral discrimination and configuration assignment | Coupling constants provide structural information |

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment of the molecule [30] [32]. The carbonyl carbons of both the carboxylic acid and carbamate functionalities appear in the region of 155-175 parts per million, with distinct chemical shifts that reflect their different electronic environments [6]. The aromatic carbon signals appear between 120-140 parts per million, with quaternary aromatic carbons typically appearing further downfield than protonated carbons [32].

The tert-butoxycarbonyl quaternary carbon appears as a characteristic signal at 80-85 parts per million, serving as a definitive marker for the presence of this protecting group [16] [34]. The tert-butyl methyl carbons generate a signal at approximately 28 parts per million, while the benzyl methylene carbon appears around 70 parts per million [6] [12].

³¹P nuclear magnetic resonance spectroscopy serves as a powerful tool for chiral discrimination and configuration assignment in amino acid derivatives [45] [47]. While N-tert-butoxycarbonyl-D-tyrosine benzyl ester does not contain phosphorus atoms directly, ³¹P nuclear magnetic resonance can be employed through derivatization with chiral phosphorus-containing reagents [45] [48]. This approach enables determination of enantiomeric purity and absolute configuration through analysis of diastereomeric phosphorus-containing derivatives [47] [48].

The ³¹P chemical shift range typically spans from -50 to +200 parts per million, with specific chemical shifts being highly sensitive to the stereochemical environment [45] [49]. Chiral discrimination is achieved through the formation of diastereomeric complexes or derivatives, which exhibit distinct ³¹P chemical shifts that enable quantitative analysis of enantiomeric composition [47] [48]. This methodology provides exceptional accuracy for determining enantiomeric excess, with typical precision better than 1% [45].

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO5 |

| Molecular Weight (g/mol) | 371.43 |

| CAS Number | 63769-58-4 |

| Boiling Point (°C) | 552.4±50.0 (Predicted) |

| Density (g/cm³) | 1.185±0.06 (Predicted) |

| Solubility in Water | Slightly soluble |

| Storage Temperature | Below +30°C |

| Physical Form | Solid |

| pKa | 2.99±0.10 (Predicted) |

Boc/Bzl Protection Strategy in SPPS

The tert-butoxycarbonyl/benzyl (Boc/Bzl) protection strategy represents a classical approach in solid-phase peptide synthesis that has maintained relevance despite the widespread adoption of 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) chemistry [1]. In this strategy, Boc-D-Tyr(Bzl)-OH serves as a crucial building block, where the Boc group provides temporary alpha-amino protection and the benzyl ether protects the tyrosine phenolic hydroxyl group [2] [3]. The quasi-orthogonal nature of Boc/Bzl protection allows for selective deprotection through differential acid strength applications, with Boc groups being removed by moderate acidic conditions (20-50% trifluoroacetic acid) and benzyl groups requiring stronger acidolytic conditions such as hydrogen fluoride or trifluoromethanesulfonic acid for final global deprotection [4] [5].

The benzyl protection of the tyrosine hydroxyl group in Boc-D-Tyr(Bzl)-OH is particularly significant as it prevents unwanted O-acylation reactions during peptide chain elongation [6]. This protection strategy has been extensively validated through synthetic achievements including the synthesis of bradykinin by Merrifield and colleagues, demonstrating the practical utility of Boc-protected amino acids in complex peptide construction [5]. The stability profile of benzyl ethers makes them compatible with repetitive trifluoroacetic acid treatments required for Boc deprotection cycles, while remaining cleavable under the final harsh acidolytic conditions [7].

Resin Compatibility and Linker Chemistry

The successful implementation of Boc-D-Tyr(Bzl)-OH in solid-phase peptide synthesis requires careful consideration of resin compatibility and linker chemistry. Four primary resin types have been established for Boc/Bzl chemistry: Merrifield, phenylacetamidomethyl (PAM), benzhydrylamine (BHA), and methylbenzhydrylamine (MBHA) resins [8] [9].

Table 1: Resin Compatibility in Boc/Bzl SPPS

| Resin Type | Full Name | Peptide Product | TFA Stability | HF Cleavage Required | Peptide Chain Loss per Cycle (%) |

|---|---|---|---|---|---|

| Merrifield | Chloromethylpolystyrene | Peptide acids | Limited | Yes | 2-5 |

| PAM | Phenylacetamidomethyl | Peptide acids | Good | Yes | <1 |

| BHA | Benzhydrylamine | Peptide amides | Excellent | Yes | <0.5 |

| MBHA | Methylbenzhydrylamine | Peptide amides | Excellent | Yes | <0.5 |

Merrifield resin, consisting of chloromethylated polystyrene crosslinked with 1-2% divinylbenzene, represents the original solid support for Boc-based peptide synthesis [10] [11]. The attachment of Boc-D-Tyr(Bzl)-OH to Merrifield resin occurs through nucleophilic displacement of the chlorine atom by the carboxylate group, typically using the cesium salt method to ensure racemization-free esterification [11] [12]. However, the benzyl ester linkage formed with Merrifield resin exhibits limited stability to repetitive trifluoroacetic acid treatments, resulting in significant peptide chain loss during extended synthesis cycles [8] [13].

The phenylacetamidomethyl (PAM) resin was developed to address the acid-lability limitations of Merrifield resin by incorporating a stabilizing phenylacetamido linker between the support and the peptide chain [8] [9]. This modification reduces premature peptide loss during Boc deprotection cycles while maintaining compatibility with hydrogen fluoride cleavage conditions. The PAM linker provides enhanced stability to trifluoroacetic acid treatments compared to direct benzyl ester attachment, making it particularly suitable for longer peptide sequences where multiple deprotection cycles are required [9] [14].

For peptide amide synthesis, benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins offer superior stability profiles [8] [15]. These resins form amide linkages with the carboxyl terminus of Boc-D-Tyr(Bzl)-OH, providing exceptional stability to trifluoroacetic acid treatments throughout the synthesis cycle. The MBHA resin, in particular, has become the linker of choice for Boc-protected peptide amides due to its excellent stability characteristics and reliable cleavage properties under hydrogen fluoride conditions [15].

Repetitive Acidolytic Deprotection Kinetics

The repetitive acidolytic deprotection of Boc groups represents a critical aspect of Boc/Bzl solid-phase peptide synthesis, with trifluoroacetic acid serving as the standard deprotection reagent [16] [17] [18]. The kinetics of Boc deprotection follow a protonation-fragmentation mechanism, where acid-catalyzed protonation of the carbamate oxygen leads to elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [17] [19].

Table 2: Repetitive Acidolytic Deprotection Kinetics

| TFA Concentration (%) | Deprotection Time (min) | Peptide Chain Loss (%) | Side Chain Deprotection | Recommended Use |

|---|---|---|---|---|

| 20 | 15-30 | 0.5-1.0 | Minimal | Standard deprotection |

| 50 | 5-15 | 1.0-2.0 | Partial | Fast cycles |

| 95 | 2-5 | 2.0-4.0 | Significant | Final cleavage prep |

| 100 | 1-3 | 3.0-6.0 | Complete | Research only |

The standard protocol for Boc deprotection typically employs 20-50% trifluoroacetic acid in dichloromethane for 15-30 minutes, providing complete removal of the Boc group while minimizing side reactions [5] [18]. Higher concentrations of trifluoroacetic acid accelerate the deprotection process but increase the risk of premature cleavage of acid-labile protecting groups and peptide-resin linkages [20] [18]. The use of scavengers such as anisole or thioanisole is essential to prevent alkylation reactions from the liberated tert-butyl cations [17] [19].

The kinetic parameters of Boc deprotection are influenced by several factors, including the electronic environment of the carbamate group, solvent composition, temperature, and the presence of scavengers [18] [21]. For Boc-D-Tyr(Bzl)-OH, the electron-donating nature of the benzyl-protected tyrosine side chain can slightly retard the deprotection rate compared to simpler amino acids, requiring careful optimization of reaction conditions to ensure complete deprotection without excessive side reactions [2] [3].

Sequence-Specific Incorporation Challenges

The incorporation of Boc-D-Tyr(Bzl)-OH into peptide sequences presents unique challenges that are intimately related to the stereochemical and electronic properties of the D-tyrosine residue. These challenges become particularly pronounced in sequences containing specific amino acid motifs that are prone to side reactions during synthesis.

Racemization Mitigation During Coupling Cycles

Racemization represents one of the most significant challenges in the incorporation of D-amino acids, including D-tyrosine residues, during solid-phase peptide synthesis. The use of Boc-D-Tyr(Bzl)-OH requires careful attention to coupling conditions to prevent epimerization that would compromise the stereochemical integrity of the target peptide [22] [23] [24].

The mechanism of racemization during peptide coupling involves the formation of optically labile intermediates, particularly through azlactone (oxazolone) formation when using carbodiimide coupling reagents [25] [26] [27]. For D-amino acids, this epimerization is particularly problematic as it leads to the formation of the corresponding L-isomer, which is often chromatographically indistinguishable from the desired D-residue [22] [28].

Table 3: Racemization Mitigation During Coupling Cycles

| Strategy | Coupling Reagent | Racemization Reduction (%) | D-Amino Acid Formation (%) | Special Considerations |

|---|---|---|---|---|

| HOBt Addition | DCC/DIC | 85-95 | <1.0 | Explosive when dry |

| HOAt Addition | DCC/DIC | 90-98 | <0.5 | Superior to HOBt |

| CuCl2 Addition | TBTU/HBTU | 95-99 | <0.2 | Metal coordination |

| Reduced Temperature | All reagents | 70-85 | <2.0 | Slower coupling |

| Short Coupling Time | Uronium salts | 60-80 | <3.0 | Incomplete coupling risk |

| Oxyma Pure | DIC/EDC | 90-95 | <0.8 | Non-explosive alternative |

The most effective strategy for racemization suppression involves the use of racemization suppressant additives during the coupling reaction. 1-Hydroxybenzotriazole (HOBt) has been extensively used as a racemization suppressant, reducing epimerization to less than 1.0% when used in combination with carbodiimide coupling reagents [29] [26]. The mechanism of racemization suppression by HOBt involves the formation of a more stable hydroxybenzotriazole ester intermediate that is less prone to azlactone formation [29] [30].

1-Hydroxy-7-azabenzotriazole (HOAt) has demonstrated superior performance compared to HOBt, achieving racemization reduction of 90-98% due to an anchimeric assistance effect from the pyridine ring [29] [26]. However, both HOBt and HOAt present safety concerns due to their explosive nature when anhydrous, limiting their use in large-scale synthesis applications [31].

Copper(II) chloride has emerged as a particularly effective racemization suppressant for uronium and phosphonium salt-mediated couplings, achieving greater than 95% racemization reduction through metal coordination that inhibits azlactone formation [26]. The use of copper(II) chloride is especially beneficial for coupling reactions involving N-methylamino acids and sterically demanding residues where conventional suppressants are less effective [26].

Aspartimide Formation Prevention Mechanisms

Aspartimide formation represents a critical challenge when incorporating Boc-D-Tyr(Bzl)-OH into peptide sequences containing aspartic acid residues, particularly in Asp-Gly, Asp-Asn, and Asp-Ser motifs [32] [33] [34]. Although Boc chemistry typically involves acidic rather than basic conditions, aspartimide formation can still occur during neutralization steps and coupling reactions where transient basic conditions are present [8].

The mechanism of aspartimide formation involves nucleophilic attack of the backbone amide nitrogen on the beta-carboxyl group of aspartic acid, leading to the formation of a five-membered cyclic imide [33] [35]. This cyclization results in the elimination of the carboxyl protecting group and subsequent ring-opening reactions that generate multiple byproducts, including epimerized alpha-aspartyl peptides, beta-aspartyl peptides, and various addition products [32] [36].

Table 4: Aspartimide Formation Prevention Mechanisms

| Prevention Method | Aspartimide Formation (% per cycle) | Implementation Complexity | Side Chain Modification Required | Commercial Availability |

|---|---|---|---|---|

| Backbone Protection (Hmb-Gly) | <0.01 | High | Yes | Limited |

| Bulky Ester Groups (OBno) | 0.1 | Low | Yes | Good |

| Trialkylmethyl Esters | <0.05 | Medium | Yes | Limited |

| Acid Addition to Piperidine | 0.2-0.3 | Low | No | Excellent |

| Reduced Base Concentration | 0.3-0.4 | Low | No | Excellent |

| Alternative Bases (Piperazine) | 0.15-0.25 | Medium | No | Good |

The most effective approach for preventing aspartimide formation involves backbone amide protection using 2,4-dimethoxybenzyl or 2,4,6-trimethoxybenzyl groups, which completely block the ability of the amide nitrogen to attack the beta-carboxyl group [36] [37]. This strategy requires the use of specialized building blocks such as Fmoc-(Hmb)Gly-OH or Fmoc-(Dmb)Gly-OH, which can be incorporated during synthesis to protect the critical Asp-Gly amide bond [36].

Alternative strategies include the use of bulky ester protecting groups for the aspartic acid side chain, such as the 2-norbornylmethyl (OBno) group, which provides steric hindrance that reduces aspartimide formation to approximately 0.1% per cycle [32] [38]. These bulky protecting groups maintain compatibility with standard Boc/Bzl chemistry while providing enhanced protection against cyclization reactions [39].

For sequences where backbone protection is not feasible, modification of reaction conditions can provide significant reduction in aspartimide formation. The addition of weak acids to neutralization solutions, reduction of base concentrations during coupling reactions, and use of alternative bases such as piperazine instead of more nucleophilic amines can reduce aspartimide formation by 70-85% [36] [40].

Table 5: Sequence-Specific Incorporation Challenges Summary

| Challenge Type | Affected Sequences | Severity (1-5 scale) | Detection Difficulty | Primary Mitigation |

|---|---|---|---|---|

| Racemization | D-amino acids, His, Cys | 5 | High | Coupling additives |

| Aspartimide Formation | Asp-Gly, Asp-Asn, Asp-Ser | 4 | Very High | Backbone protection |

| Peptide Chain Loss | Long peptides, multiple TFA cycles | 3 | Medium | Stable linkers |

| Incomplete Coupling | Sterically hindered residues | 3 | Low | Extended coupling |

| Side Chain Migration | Tyr, Ser, Thr benzyl ethers | 2 | Medium | Optimized cleavage |